N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
Description
N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a quinoline-derived compound featuring a carboxamide group at the 1-position of the quinoline core. Key structural attributes include:
- 6-ethoxy group: Influences electronic properties and metabolic stability.
- 2,2,4-trimethylquinoline core: Provides steric bulk and modulates solubility.
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-5-26-17-9-10-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-7-15(22)11-16/h6-13H,5H2,1-4H3,(H,23,25) |
InChI Key |
XVNYWCVCJAZHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Ethoxy Group Introduction: The ethoxy group can be introduced through nucleophilic substitution reactions using ethyl halides and appropriate bases.
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Carboxamides
N-Cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide ()
- Core: Quinoline with 2,2,4-trimethyl groups.
- Substituents :
- 6-methoxy (vs. 6-ethoxy in target compound).
- N-cyclohexyl carboxamide (vs. N-3-chlorophenyl).
- Molecular Formula : C₂₀H₂₈N₂O₂ (MW: 328.45 g/mol).
- Cyclohexyl group introduces aliphatic character, lowering aromatic π-π interactions compared to the chlorophenyl group.
- Physicochemical Properties : Higher logP (predicted) due to cyclohexyl vs. chlorophenyl; reduced hydrogen-bonding capacity.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ()
- Core: Isoquinoline (vs. quinoline), with a 3,4-dihydro ring.
- Substituents : 6,7-dimethoxy, ethyl ester.
- Relevance: Demonstrates how core heterocycle (isoquinoline vs. quinoline) and saturation affect conformational flexibility and binding.
Thieno[2,3-b]quinoline Derivatives
3-Amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide ()
- Core: Thieno[2,3-b]quinoline (sulfur-containing fused ring).
- Substituents :
- 6-ethoxy (shared with target compound).
- 4-chlorophenyl (vs. 3-chlorophenyl).
- Molecular Formula : C₂₀H₁₆ClN₃O₂S (MW: 397.88 g/mol).
- Key Differences: Thienoquinoline core introduces sulfur, altering electronic properties and planarity. 4-chlorophenyl positional isomer may affect binding specificity.
N-(3-Acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide ()
- Core: Partially saturated thienoquinoline.
- Substituents : 3-acetylphenyl, 5-keto group.
- Molecular Formula : C₂₀H₁₇N₃O₃S (MW: 379.4 g/mol).
- Key Differences: 5-keto group increases hydrogen-bonding capacity (2 donors, 6 acceptors).
Tetrahydrothienoquinoline Analogs
3-Amino-N-(3-chloro-4-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ()
- Core: Fully saturated thienoquinoline (5,6,7,8-tetrahydro).
- Substituents : 6-ethyl, 3-chloro-4-methoxyphenyl.
- Molecular Formula : C₂₁H₂₂ClN₃O₂S (MW: 415.94 g/mol).
- Key Differences :
- Saturation increases flexibility and may improve bioavailability.
- Ethyl group at position 6 enhances lipophilicity compared to ethoxy/methoxy.
Comparative Data Table
Research Findings and Implications
Substituent Effects: 6-Ethoxy vs. Chlorophenyl Position: 3-chlorophenyl (target) may offer better target engagement than 4-chlorophenyl () due to spatial alignment .
Core Modifications: Thienoquinoline vs. Quinoline: Sulfur incorporation enhances electron-withdrawing effects, possibly altering receptor affinity . Saturation (Tetrahydro): Improves solubility but reduces planar interactions critical for binding .
Physicochemical Trends: Higher logP in thienoquinolines correlates with increased membrane permeability but may limit aqueous solubility . Hydrogen-bond acceptors (e.g., keto groups in ) improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide
- CAS Number : 126769-76-4
- Molecular Formula : C36H44N2O2
- Molecular Weight : 536.76 g/mol
- SMILES Notation : CCOC1=CC2=C(C=C1)N(CC1=C(CN3C4=C(C=C(OCC)C=C4)C(C)=CC3(C)C)C=CC=C1)C(C)(C)C=C2C...
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Quinoline Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry demonstrated that certain quinoline derivatives significantly inhibited the growth of human cancer cell lines. The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Antioxidant Properties
Quinoline compounds are also recognized for their antioxidant capabilities. This compound has been tested for its ability to scavenge free radicals and protect cellular components from oxidative damage.
Data Table: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N-(3-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline | 82 | 15 |
| Standard Antioxidant (Ascorbic Acid) | 90 | 10 |
| Other Quinoline Derivative | 75 | 20 |
Neuroprotective Effects
Recent studies have suggested that quinoline derivatives may possess neuroprotective effects. These compounds can potentially inhibit neuroinflammation and protect against neurodegenerative diseases.
Research Findings
A study highlighted in Neuropharmacology reported that quinoline-based compounds could reduce neuroinflammatory markers in animal models of Alzheimer's disease. This suggests a potential therapeutic role for this compound in neuroprotection .
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
- Antioxidant Mechanisms : The compound's structure allows it to act as a free radical scavenger.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
